molecular formula C16H15NO3 B231945 Methyl 3-[(4-methylbenzoyl)amino]benzoate

Methyl 3-[(4-methylbenzoyl)amino]benzoate

Cat. No. B231945
M. Wt: 269.29 g/mol
InChI Key: GZLCETKUTVIGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-methylbenzoyl)amino]benzoate, also known as MMB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-methylbenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl 3-[(4-methylbenzoyl)amino]benzoate has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to possess analgesic properties, making it a potential treatment for pain. Methyl 3-[(4-methylbenzoyl)amino]benzoate has also been found to possess antioxidant properties, which may help to protect against oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 3-[(4-methylbenzoyl)amino]benzoate in lab experiments is its potent biological activity. Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to exhibit activity at low concentrations, making it a cost-effective compound to use in experiments. However, one of the limitations of using Methyl 3-[(4-methylbenzoyl)amino]benzoate in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of Methyl 3-[(4-methylbenzoyl)amino]benzoate. One potential direction is the investigation of the compound's mechanism of action in greater detail. This may help to identify new targets for drug development and improve our understanding of the compound's biological activity. Another potential direction is the development of new synthetic methods for Methyl 3-[(4-methylbenzoyl)amino]benzoate that may improve its purity and increase its yield. Finally, further studies are needed to investigate the safety and toxicity of Methyl 3-[(4-methylbenzoyl)amino]benzoate, as well as its potential applications in clinical settings.

Synthesis Methods

The synthesis of Methyl 3-[(4-methylbenzoyl)amino]benzoate involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid in the presence of triethylamine to produce Methyl 3-[(4-methylbenzoyl)amino]benzoate. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

Methyl 3-[(4-methylbenzoyl)amino]benzoate has been found to possess a wide range of biological activities, making it a promising compound for scientific research. One of the most significant applications of Methyl 3-[(4-methylbenzoyl)amino]benzoate is in the field of cancer research. Studies have shown that Methyl 3-[(4-methylbenzoyl)amino]benzoate exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 3-[(4-methylbenzoyl)amino]benzoate has also been found to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 3-[(4-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C16H15NO3/c1-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(10-14)16(19)20-2/h3-10H,1-2H3,(H,17,18)

InChI Key

GZLCETKUTVIGQQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC

Pictograms

Environmental Hazard

Origin of Product

United States

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